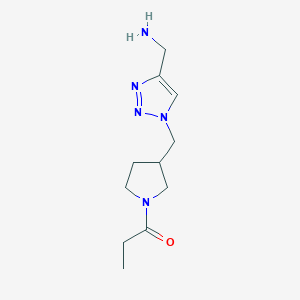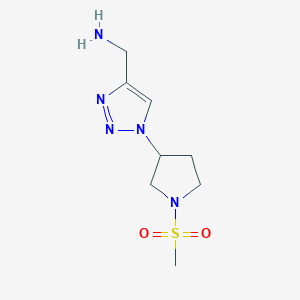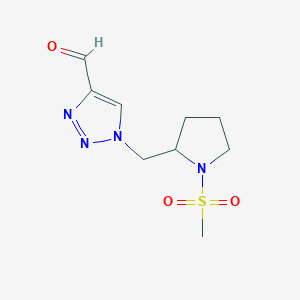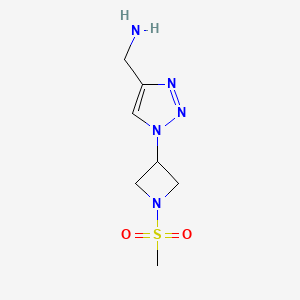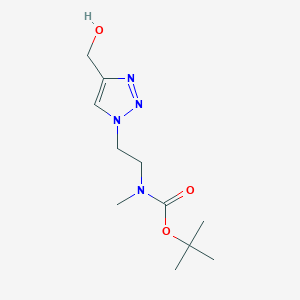
1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride
Vue d'ensemble
Description
1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C7H16ClN3O and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
Research has demonstrated the synthesis and characterization of substituted tetrahydropyrimidine derivatives, showing significant in-vitro anti-inflammatory activity. These compounds were synthesized using a novel procedure, and their biological activities were evaluated, revealing potent anti-inflammatory effects. This suggests potential for designing new anti-inflammatory agents based on tetrahydropyrimidine derivatives (Gondkar, Deshmukh, & Chaudhari, 2013).
Cancer Therapy
The compound S-1, which includes a tetrahydropyrimidine derivative as part of its structure, has been extensively studied for its efficacy in treating gastric cancer. S-1 has shown to maintain high concentrations of 5-fluorouracil in the blood for extended periods, demonstrating significant therapeutic benefits in clinical trials. This outlines the potential of tetrahydropyrimidine derivatives in enhancing the effectiveness of chemotherapy for gastric cancer (Maehara, 2003).
Catalysis and Synthetic Applications
Tetrahydropyrimidine cores are pivotal in the synthesis of various pharmacologically active compounds. A review highlighted the application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, underscoring the importance of tetrahydropyrimidines in medicinal chemistry. These findings indicate the versatility of tetrahydropyrimidine derivatives in drug synthesis and design (Parmar, Vala, & Patel, 2023).
Toxicity and Environmental Impact
A review on the toxicity of dioxin, a compound structurally related to tetrahydropyrimidine derivatives, revisits its classification as a human carcinogen. The review consolidates new evidence supporting the carcinogenic potential of dioxins, indicating the necessity for cautious handling and environmental management of similar compounds (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Propriétés
IUPAC Name |
1-(3-aminopropyl)-1,3-diazinan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-3-1-5-10-6-2-4-9-7(10)11;/h1-6,8H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXSCLLYDWCMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


